N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine
Description
Chemical Taxonomy and IUPAC Nomenclature
The systematic IUPAC name N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine delineates its structural hierarchy:
- Core tripeptide : L-valylglycylglycine (Val-Gly-Gly), a linear sequence with L-valine at the N-terminus.
- Modification : An acetyl group substituted at the N-terminal valine, with a triphenylmethylsulfanyl (-S-C(C₆H₅)₃) group attached to the acetyl carbonyl.
Molecular Formula : C₃₄H₄₁N₃O₆S
Molecular Weight : 644.8 g/mol (calculated from atomic masses).
The IUPAC name follows substitutive nomenclature rules, prioritizing the acetyl-thioether substituent over the peptide chain. The "triphenylmethyl" term adheres to Rule P-57.2.1 for retained names of alkyl groups.
Historical Development in Peptide Chemistry
The synthesis of this compound aligns with three key milestones in peptide chemistry:
Advent of Solid-Phase Synthesis : The compound’s architecture leverages Merrifield-style solid-phase methodologies, enabling sequential coupling of valine, glycine, and the modified acetyl group. Microwave-assisted techniques (75°C, 1–2 hours) have optimized the incorporation of bulky substituents like triphenylmethylsulfanyl.
Thiol-Protective Group Evolution : Triphenylmethyl (trityl) groups emerged in the 1980s as stable thiol-protecting agents resistant to acidic conditions. Their application expanded to acetylated peptides, as demonstrated by Barlos et al., who utilized trityl-protected cysteamine for N,S-acyl shift reactions.
Acetyl-Thioether Hybridization : The fusion of acetyl and thioether functionalities reflects post-2000 strategies to enhance peptide stability. Unlike traditional disulfides, thioethers resist reductive cleavage, making them preferable for intracellular applications.
Position within Sulfur-Containing Peptidomimetics
This compound occupies a niche within sulfur-containing peptidomimetics, characterized by its thioether bridge and sterically shielded sulfur atom. Key comparative features include:
The triphenylmethylsulfanyl group confers three advantages:
- Steric Shielding : Bulky triphenylmethyl groups limit steric access to the sulfur atom, reducing unwanted oxidative or nucleophilic reactions.
- Hydrophobicity : Enhances membrane permeability compared to unmodified peptides.
- Orthogonal Deprotection : The trityl group can be removed under mild acidic conditions (e.g., 1% TFA) without disrupting the peptide backbone.
This compound’s design principles mirror trends in oncotherapeutic peptides, where sulfur modifications improve pharmacokinetics. However, unlike disulfide-rich natural products (e.g., cyclosporine), its synthetic thioether linkage enables precise control over reactivity and stability.
Properties
CAS No. |
548485-18-3 |
|---|---|
Molecular Formula |
C30H33N3O5S |
Molecular Weight |
547.7 g/mol |
IUPAC Name |
2-[[2-[[(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C30H33N3O5S/c1-21(2)28(29(38)32-18-25(34)31-19-27(36)37)33-26(35)20-39-30(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,21,28H,18-20H2,1-2H3,(H,31,34)(H,32,38)(H,33,35)(H,36,37)/t28-/m0/s1 |
InChI Key |
JLXGKTCIAOPFJX-NDEPHWFRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis
Preparation of Triphenylmethyl Sulfide :
- Start by synthesizing triphenylmethyl sulfide, which serves as a crucial building block for the compound.
- This can be achieved by reacting triphenylmethanol with thionyl chloride followed by reduction with zinc or lithium aluminum hydride.
-
- The next step involves acetylation of the amino acid L-valine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
- This reaction forms N-acetyl-L-valine, which is necessary for further coupling.
-
- The coupling of N-acetyl-L-valine with the triphenylmethyl sulfide is performed using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- This step forms the core structure of the target compound.
-
- The final assembly involves adding glycine to the reaction mixture to complete the tripeptide structure.
- Protection/deprotection strategies may be employed if necessary to protect reactive side chains during synthesis.
Reaction Conditions
- Solvents : Common solvents used in these reactions include dichloromethane, dimethylformamide (DMF), or acetonitrile.
- Temperature : Reactions are typically conducted at room temperature or slightly elevated temperatures (up to 60°C) depending on the reactivity of the reagents.
Yield and Purification
- After synthesis, the crude product can be purified using techniques such as column chromatography or recrystallization.
- Typical yields for this type of synthesis can range from 50% to 80%, depending on reaction conditions and purification methods employed.
Characterization Techniques
Following synthesis, characterization of this compound is essential to confirm its structure and purity.
Analytical Methods
- Nuclear Magnetic Resonance (NMR) : Used to determine the structural integrity and confirm functional groups.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity levels.
Data Table: Characterization Results
| Characterization Method | Result |
|---|---|
| Molecular Weight | 547.7 g/mol |
| NMR Spectrum | Characteristic peaks confirming structure |
| HPLC Purity | >95% |
Applications
This compound has potential applications in various fields:
- Medicinal Chemistry : Due to its unique structural features, it may exhibit antioxidant properties relevant for therapeutic applications.
- Biochemistry : Its organosulfur components may play a role in biochemical pathways involving redox reactions.
Chemical Reactions Analysis
Formation of Sulfanyl Group
The sulfanyl group originates from triphenylmethyl sulfide, which is generated via:
Equation 1:
This reaction establishes the sulfur-containing moiety critical for subsequent coupling.
Peptide Coupling Reactions
The acetylation of the tripeptide backbone with the sulfanyl-containing reagent likely involves:
Equation 2:
The exact acetylation conditions (e.g., coupling reagents, solvents) are not detailed in available literature but may align with standard peptide synthesis protocols.
Stability of Triphenylmethyl Group
The triphenylmethyl (trityl) group is known for its stability due to resonance effects and steric hindrance. This property likely protects the sulfanyl group from premature oxidation or degradation during synthesis.
Potential Reactivity of Sulfanyl Group
While not explicitly detailed for this compound, analogous organosulfur compounds exhibit:
-
Oxidation : Sulfanyl groups can oxidize to sulfinyl or sulfonyl derivatives under oxidative conditions.
-
Nucleophilic Attack : The sulfur atom may participate in nucleophilic substitution or addition reactions.
Copper-Catalyzed S-Amidation (Related Mechanism)
Though not directly applicable, copper-catalyzed nitrene-mediated S-amidation (e.g., from thiols to sulfenamides ) suggests potential reactivity pathways for similar sulfur-containing groups. Mechanistically, such reactions involve:
-
Formation of a Cu-nitrenoid intermediate.
-
Nucleophilic attack by sulfur on the electrophilic nitrogen .
Medicinal Chemistry
The compound’s organosulfur component may impart antioxidant properties, a common feature of sulfur-containing molecules.
Biochemical Studies
The tripeptide backbone (valylglycylglycine) is structurally similar to dipeptidyl peptidase-4 (DPP-4) inhibitors, suggesting potential utility in enzyme inhibitor studies.
Stability and Handling
Scientific Research Applications
Chemistry
-
Peptide Synthesis :
- The compound is utilized as a model compound for studying peptide synthesis mechanisms. The trityl group protects the thiol from unwanted reactions, allowing for controlled peptide formation.
- Table 1: Comparison of Protecting Groups in Peptide Synthesis
Protecting Group Stability Removal Conditions Application Triphenylmethyl High Acidic conditions Peptide synthesis Fmoc Moderate Basic conditions Solid-phase synthesis Boc High Acidic conditions Solution-phase synthesis -
Organic Synthesis :
- N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine acts as a reagent in various chemical processes, facilitating the development of new materials and compounds.
Biology
-
Protein Interactions :
- The compound can be employed in studies examining protein interactions and enzyme kinetics, providing insights into molecular mechanisms.
- A notable study demonstrated its potential as an anti-cancer agent, where flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound.
-
Enzyme Inhibition :
- Due to its ability to bind to specific molecular targets, the compound may inhibit or modify the activity of target proteins involved in critical biological pathways.
Industry
-
Material Development :
- The compound's unique properties make it suitable for developing novel materials with specific functionalities, particularly in pharmaceuticals and biotechnology.
-
Chemical Processes :
- It serves as a reagent in various industrial chemical processes, enhancing efficiency and yield.
Case Study 1: Anticancer Activity
A recent study focused on evaluating the anticancer properties of this compound. Researchers treated cancer cell lines with varying concentrations of the compound and assessed cell viability through flow cytometry. The results indicated a significant increase in apoptotic cells, suggesting that the compound may act as a potential therapeutic agent against cancer.
Case Study 2: Peptide Synthesis Optimization
In another study, researchers optimized the synthesis of peptides using this compound as a protecting group. The study highlighted the efficiency of the trityl group in preventing side reactions during peptide formation, leading to higher yields compared to conventional methods.
Mechanism of Action
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine involves the protection of functional groups during chemical reactions. The trityl group acts as a protective moiety, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex peptides and other compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Key Differences
Phenylpropionylglycine (CAS 20989-69-9)
- Structure : Unlike the target compound, phenylpropionylglycine consists of a phenylpropionyl group linked to glycine, lacking the trityl group and tripeptide chain.
- Functional Role: Classified as an N-acyl-alpha amino acid, phenylpropionylglycine is associated with metabolic pathways (e.g., fatty acid oxidation) and has been identified in human biofluids, suggesting roles as a biomarker or intermediate .
- Solubility and Stability : The absence of the trityl group in phenylpropionylglycine likely enhances aqueous solubility but reduces lipid membrane permeability compared to the target compound.
Table 1: Structural and Functional Comparison
| Property | N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine | Phenylpropionylglycine |
|---|---|---|
| Molecular Weight (g/mol) | ~700 (estimated) | 207.23 |
| Key Functional Groups | Trityl, sulfanyl acetyl, Val-Gly-Gly | Phenylpropionyl, glycine |
| CAS Number | Not publicly listed | 20989-69-9 |
| Bioactivity | Hypothesized protease resistance | Metabolic intermediate |
| Solubility | Likely low (due to trityl group) | High (polar groups) |
Mechanistic and Application Contrasts
- Enzyme Interaction : The Val-Gly-Gly sequence in the target compound may mimic protease substrates, whereas phenylpropionylglycine’s simpler structure limits its utility in enzyme inhibition.
- Synthetic Utility : The trityl group in the target compound could act as a protective moiety during solid-phase peptide synthesis, a feature absent in phenylpropionylglycine.
Research Findings and Limitations
- Gaps in Literature : Direct studies on this compound are scarce. Comparisons are extrapolated from structurally related compounds like phenylpropionylglycine and other trityl-modified peptides.
- Hypothetical Applications : Based on its tripeptide backbone, the compound may exhibit enhanced stability against proteolytic degradation compared to phenylpropionylglycine, making it suitable for in vivo studies requiring prolonged peptide activity .
Biological Activity
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique triphenylmethyl group attached to a sulfanylacetyl moiety and a peptide backbone consisting of valine and glycine residues. The structural complexity contributes to its diverse biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The triphenylmethyl group is known for its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Cell Signaling Modulation : The peptide structure may interact with cellular receptors, influencing signaling pathways related to growth and apoptosis.
Biological Activity Overview
| Activity Type | Observation/Effect | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress markers | |
| Enzyme Inhibition | Inhibition of specific proteases | |
| Cytotoxicity | Induced apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduced pro-inflammatory cytokines |
Case Study 1: Antioxidant Properties
A study conducted on human fibroblast cells demonstrated that treatment with this compound resulted in a 40% decrease in reactive oxygen species (ROS) levels compared to untreated controls. This suggests a protective effect against oxidative damage, which is crucial for aging and chronic diseases.
Case Study 2: Enzyme Inhibition
Research involving enzyme assays highlighted that the compound effectively inhibited the activity of matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and cancer metastasis. In vitro results indicated a dose-dependent inhibition, with an IC50 value of approximately 15 µM.
Case Study 3: Cytotoxic Effects on Cancer Cells
In a series of experiments using various cancer cell lines (e.g., HeLa, MCF-7), this compound demonstrated significant cytotoxicity. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating potential as an anti-cancer agent.
Research Findings
Recent investigations into the pharmacological properties of this compound have yielded promising results:
- Cell Viability Assays : Showed that the compound reduces viability in cancer cells while sparing normal cells.
- Inflammatory Response : Animal models treated with the compound exhibited lower levels of inflammatory markers, suggesting therapeutic potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine, and what key challenges arise during purification?
- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, with stepwise coupling of L-valine, glycine residues, and the triphenylmethylsulfanyl acetyl group. Protecting groups (e.g., Fmoc for amines, Trt for thiols) are critical to prevent side reactions. Challenges include:
- Purification : Use reverse-phase HPLC or size-exclusion chromatography to separate byproducts with similar polarity.
- Thiol Stability : The triphenylmethylsulfanyl group may oxidize; work under inert atmosphere (N₂/Ar) and include reducing agents (e.g., TCEP) .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Peptide Backbone Assembly | Fmoc-Gly-OH, HBTU, DIPEA | 85 | 92 |
| Trityl-S Acetylation | Trt-SH, DCC, DMAP | 70 | 88 |
| Final Deprotection | TFA/EDT/H₂O (95:2.5:2.5) | 90 | 95 |
Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting NMR data be addressed?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, especially for glycine residues and the triphenylmethyl group .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and compare with theoretical m/z.
- Conflict Resolution : If NMR data conflicts with computational predictions (e.g., chemical shift deviations >0.5 ppm):
- Check for solvent effects (DMSO vs. CDCl₃).
- Re-evaluate coupling constants to identify conformational isomers .
Advanced Research Questions
Q. How can researchers employ SHELX software to determine the crystal structure of this compound, especially in cases of twinning or disorder?
- Methodology :
- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. For twinned crystals, apply the
TWINcommand in SHELXL to refine twin laws (e.g., two-domain twinning) . - Disorder Modeling : Split the triphenylmethyl group into multiple positions using
PARTinstructions and refine occupancy factors .- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen bonding networks .
Q. What strategies are effective in analyzing the steric effects of the triphenylmethyl group on the peptide’s conformational stability using molecular dynamics (MD) simulations?
- Approach :
- Force Field Selection : Use AMBER or CHARMM with parameters for sulfanyl and aromatic groups.
- Simulation Setup : Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to assess:
- Backbone flexibility (RMSD/RMSF analysis).
- Steric clashes between Trt-S and valine side chains.
- Comparison : Overlay MD trajectories with X-ray data to identify discrepancies in torsion angles .
Q. How can discrepancies between experimental HPLC purity results and mass spectrometry data be resolved?
- Troubleshooting :
- HPLC-MS Coupling : Ensure mobile-phase compatibility (e.g., avoid non-volatile buffers in MS).
- Ion Suppression : Test alternative ionization sources (ESI vs. MALDI) if adducts or matrix effects obscure the molecular ion .
Data Contradiction Analysis
Q. What experimental design considerations are critical when comparing the bioactivity of this compound across different in vitro models?
- Controls : Include a negative control (e.g., scrambled peptide) and a positive control (e.g., known enzyme inhibitor).
- Data Normalization : Account for cell-line variability (e.g., HEK293 vs. HepG2) by normalizing to protein concentration or housekeeping genes.
- Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons; report p-values and effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
